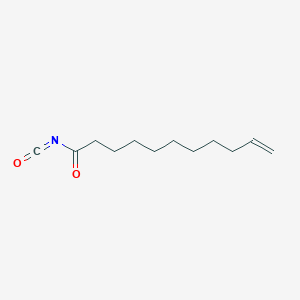

10-Undecenoyl isocyanate

Description

Structure

3D Structure

Properties

CAS No. |

404823-23-0 |

|---|---|

Molecular Formula |

C12H19NO2 |

Molecular Weight |

209.28 g/mol |

IUPAC Name |

undec-10-enoyl isocyanate |

InChI |

InChI=1S/C12H19NO2/c1-2-3-4-5-6-7-8-9-10-12(15)13-11-14/h2H,1,3-10H2 |

InChI Key |

KUPPNQGGRCEELW-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCCCCCC(=O)N=C=O |

Origin of Product |

United States |

Synthetic Methodologies for 10 Undecenoyl Isocyanate

Phosgene-Free Isocyanate Synthesis Strategies Applicable to 10-Undecenoyl Systems

Growing environmental and safety concerns regarding the use of phosgene have spurred the development of alternative, "phosgene-free" routes to isocyanates. nih.govbeilstein-journals.org Several classical organic reactions, as well as modern green chemistry initiatives, are applicable to the synthesis of 10-undecenoyl isocyanate from its corresponding carboxylic acid, 10-undecenoic acid.

The Curtius rearrangement is a versatile and widely used phosgene-free method for converting carboxylic acids into isocyanates via an acyl azide intermediate. nih.govnih.gov Discovered by Theodor Curtius in 1885, this thermal decomposition of an acyl azide yields the corresponding isocyanate with the loss of nitrogen gas. nih.govwikipedia.org

The synthesis of this compound using this method involves two main steps:

Formation of 10-Undecenoyl Azide: 10-undecenoic acid is first converted into an activated derivative, typically an acyl chloride (using reagents like thionyl chloride) or a mixed anhydride. This intermediate is then reacted with an azide salt, such as sodium azide, to form the 10-undecenoyl azide. chemistrysteps.comorganic-chemistry.org

Thermal Rearrangement: The acyl azide is then heated in an inert solvent. It undergoes a concerted rearrangement where the undecenoyl group migrates from the carbonyl carbon to the nitrogen atom as nitrogen gas (N₂) is eliminated. wikipedia.org The product is this compound.

A significant advantage of the Curtius rearrangement is that the isocyanate can be isolated if the reaction is conducted in the absence of nucleophilic solvents. nrochemistry.com The reaction proceeds with complete retention of the migrating group's stereochemistry. wikipedia.org While this method avoids phosgene, it requires the handling of potentially explosive azide compounds. rsc.org

Table 2: General Steps of the Curtius Rearrangement for this compound

| Step | Starting Material | Reagents | Intermediate/Product |

|---|

| 1 | 10-Undecenoic Acid | 1. Thionyl chloride (SOCl₂) or similar 2. Sodium azide (NaN₃) | 10-Undecenoyl azide | | 2 | 10-Undecenoyl azide | Heat (Thermal decomposition) | this compound + N₂ |

The Hofmann rearrangement traditionally converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org However, a key feature of its mechanism is the formation of an isocyanate intermediate. masterorganicchemistry.comchemistrysteps.com This mechanistic step can be exploited to synthesize this compound from 10-undecenamide.

The process involves treating the primary amide (10-undecenamide) with bromine (Br₂) and a strong base like sodium hydroxide. masterorganicchemistry.com The key steps leading to the isocyanate are:

Deprotonation of the amide by the base.

Reaction with bromine to form an N-bromoamide intermediate.

A second deprotonation forms an N-bromoamide anion.

This anion rearranges: the 10-undecenoyl group migrates from the carbonyl carbon to the nitrogen, and the bromide ion is expelled. This step forms the this compound. wikipedia.org

In the traditional Hofmann rearrangement, this isocyanate is immediately hydrolyzed in the aqueous basic solution to a carbamic acid, which then decarboxylates to an amine. wikipedia.org However, by carefully selecting reaction conditions and trapping agents, the intermediate isocyanate can be utilized for further synthesis. wikipedia.org

The synthesis of this compound is inherently linked to green chemistry due to its precursor, 10-undecenoic acid (also known as undecylenic acid), which is derived from the pyrolysis of castor oil. rsc.orgresearchgate.net This makes it a valuable bio-based building block.

Several phosgene-free methods align with the principles of green chemistry:

Curtius Rearrangement: As discussed, this is a primary phosgene-free alternative. It is considered a "greener" approach despite the use of azides, as it avoids the extreme toxicity and corrosive byproducts (HCl) of phosgene. rsc.orglibretexts.org

Staudinger–Aza-Wittig Reaction: This reaction provides a pathway to isocyanates by reacting an azide with a phosphine to form an iminophosphorane, which is then treated with carbon dioxide. The use of CO₂, an abundant and non-toxic C1 source, in place of phosgene is a significant advantage. beilstein-journals.org This method is compatible with many functional groups and offers a potentially sustainable route.

Catalytic Carbonylation: Research into the synthesis of aromatic isocyanates has explored the direct reductive carbonylation of nitro compounds or the oxidative carbonylation of amines using carbon monoxide. nih.govuniversiteitleiden.nl While less commonly applied to aliphatic systems, these catalytic approaches represent a long-term goal for sustainable isocyanate production by avoiding stoichiometric toxic reagents.

Table 3: Comparison of Green Chemistry Attributes for Phosgene-Free Syntheses

| Method | Feedstock | Reagent Advantage (vs. Phosgene) | Key Drawback |

|---|---|---|---|

| Curtius Rearrangement | 10-Undecenoic Acid (Renewable) | Avoids phosgene and HCl byproduct | Uses potentially explosive azides. rsc.org |

| Hofmann Rearrangement | 10-Undecenamide (from Renewable Acid) | Avoids phosgene | Uses stoichiometric bromine; often requires aqueous conditions. |

| Staudinger–Aza-Wittig | 10-Undecenoyl Azide (from Renewable Acid) | Can utilize CO₂ as the carbonyl source. beilstein-journals.org | Requires phosphine reagents and azide precursor. |

Green Chemistry Approaches to Isocyanate Synthesis from Renewable Feedstocks

Carbon Dioxide Fixation Routes for Cyclic Carbonates and Subsequent Isocyanate Precursors

The chemical fixation of carbon dioxide (CO₂) represents a green and sustainable approach to synthesizing valuable chemical intermediates, including precursors for isocyanates. nih.govmdpi.com This methodology circumvents the use of hazardous reagents like phosgene and moisture-sensitive isocyanates by converting CO₂, an abundant and non-toxic C1 source, into stable cyclic carbonates. nih.govresearchgate.net The primary route involves the catalytic carbonation of oxiranes (epoxides). researchgate.netmdpi.com

For a long-chain alkenyl isocyanate like this compound, the process would begin with the epoxidation of the terminal double bond of a 10-undecenoic acid derivative. This epoxide intermediate then undergoes a coupling reaction with CO₂. This reaction is typically catalyzed by metal-free systems, such as tetrabutylammonium bromide (TBAB), or various organometallic catalysts to promote the ring-opening of the oxirane and the subsequent insertion of CO₂. mdpi.com The product is a five-membered cyclic carbonate.

This cyclic carbonate is a stable intermediate that can be used in non-isocyanate polyurethane (NIPU) synthesis. nih.govresearchgate.net However, under specific reaction pathways, the cyclic carbonate can serve as a precursor to isocyanates. mdpi.com One proposed mechanism involves the reaction of the cyclic carbonate with an amine, which can lead to the formation of an isocyanate intermediate through the release of a diol. mdpi.com This approach is part of a broader strategy to develop safer and more environmentally benign routes to isocyanate chemistry. nih.govulisboa.pt

Table 1: Representative Conditions for CO₂ Fixation into Epoxidized Fatty Acid Derivatives This table presents generalized data for the synthesis of cyclic carbonates from epoxidized fatty acid derivatives, a key step in this isocyanate precursor route.

| Step | Reactants | Catalyst/Reagent | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion/Yield (%) |

|---|---|---|---|---|---|---|

| Epoxidation | Undecenoic Acid Derivative, Oxidizing Agent (e.g., H₂O₂) | Phase-Transfer Catalyst | 60 - 90 | Atmospheric | 2 - 8 | >90 |

| Carbonation | Epoxidized Intermediate, CO₂ | Tetrabutylammonium Bromide (TBAB) | 100 - 130 | 1 - 5 | 3 - 12 | 90 - 98 |

Oxidative Carbonylation Pathways for Isocyanate Formation

Oxidative carbonylation is another significant phosgene-free route for synthesizing isocyanates or their direct precursors, carbamates. researchgate.netnih.govresearchgate.net This method typically involves the reaction of amines with carbon monoxide (CO) in the presence of an oxidant and a transition metal catalyst. researchgate.netresearchgate.net Group VIII metal complexes are among the most studied catalysts for these transformations. researchgate.net

To synthesize this compound via this pathway, the corresponding primary amine, 10-undecenylamine, would be the required starting material. The reaction involves the catalytic carbonylation of the amine, where a catalyst, often based on palladium (Pd) or nickel (Ni), facilitates the insertion of CO into the nitrogen-hydrogen bond. researchgate.netrsc.org

The process can be tailored to produce either the isocyanate directly or, more commonly, a carbamate intermediate by including an alcohol in the reaction mixture. nih.gov The carbamates are more stable and can be isolated and then thermally decomposed in a separate step to yield the target isocyanate. nih.govresearchgate.net Challenges with oxidative carbonylation pathways include the need for high pressures, potential for low amine conversion rates, and the requirement for effective catalysts to achieve high selectivity and yield. researchgate.net Research has focused on developing more efficient catalytic systems, including heterogeneous Pd-catalysts on supports like ZrO₂, CeO₂, and SiO₂, to suppress side reactions and improve the yield of the desired carbamate precursors. rsc.org

Table 2: General Parameters for Oxidative Carbonylation of Amines This table outlines typical conditions for the synthesis of carbamates (isocyanate precursors) from primary amines via oxidative carbonylation.

| Substrate | Carbonyl Source | Catalyst System | Oxidant | Solvent | Temperature (°C) | Pressure | Product |

|---|---|---|---|---|---|---|---|

| Primary Amine (e.g., 10-undecenylamine) | Carbon Monoxide (CO) | PdCl₂/CuCl₂ or Heterogeneous Pd-catalyst | O₂ | Alcohol (e.g., Methanol) | 100 - 180 | High Pressure | Carbamate |

| Primary Amine (e.g., 10-undecenylamine) | Methyl Formate (CO₂-based) | Heterogeneous Pd-catalyst | O₂ | N/A | 140 - 160 | High Pressure | Carbamate |

Advanced Synthetic Protocols for Tailored this compound Precursors

Synthesis of 10-Undecenoyl Chloride as a Key Intermediate for Functionalization

10-Undecenoyl chloride is a critical and highly reactive intermediate used in the synthesis of various derivatives of undecenoic acid, including this compound. smolecule.comchemdad.com It is an acyl chloride characterized by a long carbon chain with a terminal double bond. smolecule.com The synthesis of 10-undecenoyl chloride is achieved by the conversion of its parent carboxylic acid, 10-undecenoic acid.

The most common and established laboratory methods employ chlorinating agents to replace the hydroxyl group of the carboxylic acid with a chlorine atom. smolecule.com Reagents frequently used for this transformation include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus trichloride (PCl₃), and phosphorus pentachloride (PCl₅). smolecule.com The thionyl chloride method is particularly common due to its convenience and the formation of gaseous byproducts (SO₂ and HCl), which simplifies product purification. smolecule.com

On an industrial scale, the direct chlorination of undecylenic acid using thionyl chloride or phosphorus trichloride is the standard procedure. smolecule.com These industrial processes are typically conducted at temperatures ranging from 50 to 80°C, achieving high yields within 1 to 3 hours. smolecule.com

Table 3: Comparative Laboratory Synthesis of 10-Undecenoyl Chloride This table summarizes various methods for the chlorination of 10-undecenoic acid.

| Chlorinating Agent | Typical Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Key Features |

|---|---|---|---|---|---|

| Thionyl Chloride (SOCl₂) | None (neat) or Dichloromethane | Reflux (approx. 77) | 1 - 4 | 92 - 98 | Gaseous byproducts simplify workup. smolecule.com |

| Oxalyl Chloride ((COCl)₂) | Dichloromethane, Hexane | Room Temperature | 1 - 3 | >95 | Milder conditions, catalyzed by DMF. |

| Phosphorus Trichloride (PCl₃) | None (neat) | 50 - 80 | 2 - 5 | ~95 | Stoichiometry requires 1 mole PCl₃ per 3 moles of acid. smolecule.com |

| Bis(trichloromethyl) carbonate | Dichlorobenzene | 85 - 90 | 10 | 93.5 | Phosgene substitute, requires catalyst (e.g., triethylamine). google.com |

Functionalization of Undecenoic Acid Derivatives Towards Isocyanate Formation

The functionalization of undecenoic acid derivatives into an isocyanate is most effectively achieved through the Curtius rearrangement. nih.govresearchgate.net This powerful reaction transforms a carboxylic acid derivative into an isocyanate with the loss of one carbon atom (though in this case, the carbonyl carbon is retained in the isocyanate group). The process begins with the key intermediate, 10-undecenoyl chloride.

The synthetic sequence involves two main steps:

Formation of the Acyl Azide: 10-undecenoyl chloride is reacted with an azide salt, typically sodium azide (NaN₃). This is a nucleophilic acyl substitution reaction where the azide ion displaces the chloride, forming 10-undecenoyl azide. This intermediate is often energetic and is typically used immediately in the next step without isolation. A similar method is used to synthesize undecyl isocyanate (the saturated analog) from lauroyl chloride. sigmaaldrich.com

Curtius Rearrangement: The 10-undecenoyl azide is then heated in an inert solvent. The thermal energy induces the molecule to lose a molecule of nitrogen gas (N₂) and simultaneously rearrange. The undecenoyl group migrates to the nitrogen atom, forming the target compound, this compound. researchgate.net This rearrangement proceeds through a highly reactive acyl nitrene intermediate, which rapidly rearranges to the more stable isocyanate. nih.gov

This synthetic route is highly versatile and avoids the direct use of hazardous materials like phosgene, relying on the stable and readily prepared acyl chloride as the precursor. researchgate.net

Table 4: Synthesis of this compound via Curtius Rearrangement This table outlines the sequential reaction steps for converting 10-undecenoyl chloride to the target isocyanate.

| Step | Reactants | Solvent | Temperature | Product |

|---|---|---|---|---|

| 1. Azide Formation | 10-Undecenoyl Chloride, Sodium Azide | Acetone/Water or Toluene | Room Temperature | 10-Undecenoyl Azide |

| 2. Rearrangement | 10-Undecenoyl Azide | Inert, high-boiling solvent (e.g., Toluene, Benzene) | Reflux (80 - 110°C) | This compound |

Reaction Mechanisms and Reactivity of 10 Undecenoyl Isocyanate

Nucleophilic Addition Reactions of the Isocyanate Group

The isocyanate group (–N=C=O) is intrinsically electrophilic at the central carbon atom, making it highly susceptible to attack by a wide range of nucleophiles. wikipedia.orgrsc.org This reactivity is the cornerstone of urethane (B1682113) and urea (B33335) chemistry. The general mechanism involves the attack of a nucleophile on the carbonyl carbon of the isocyanate, followed by proton transfer to the nitrogen atom. rsc.org For 10-undecenoyl isocyanate, these reactions provide a pathway to introduce the long aliphatic, terminally unsaturated chain into various molecular structures.

The reaction between an isocyanate and a hydroxyl-containing compound (an alcohol) yields a urethane (also known as a carbamate). wikipedia.org This reaction is fundamental to the polyurethane industry. kuleuven.be The mechanism involves the nucleophilic oxygen of the alcohol attacking the electrophilic carbon of the isocyanate group. This is followed by the transfer of the hydroxyl proton to the isocyanate's nitrogen, resulting in the stable urethane linkage. acs.org

Kinetic studies have shown that this reaction can be complex, with evidence suggesting the involvement of multiple alcohol molecules in the transition state, acting as both nucleophile and proton-transfer agent. kuleuven.be The reaction can proceed without a catalyst, but it is often accelerated by various catalysts to control the reaction rate and final product properties. acs.org

Reaction Scheme: Urethane Formation

R-NCO + R'-OH → R-NH-CO-OR'

(where R = CH₂=CH(CH₂)₈CO-)

When this compound reacts with a primary or secondary amine, a substituted urea is formed. wikipedia.org This reaction is typically very rapid and often proceeds without the need for a catalyst, even at room temperature. commonorganicchemistry.com The mechanism is analogous to urethane formation, with the highly nucleophilic nitrogen of the amine attacking the isocyanate carbon. researchgate.net A subsequent proton transfer from the amine nitrogen to the isocyanate nitrogen completes the formation of the urea linkage. researchgate.net This reaction is a highly efficient method for creating polyurea polymers when di- or polyamines are used. wikipedia.org

Reaction Scheme: Urea Formation

R-NCO + R'₂NH → R-NH-CO-NR'₂

(where R = CH₂=CH(CH₂)₈CO-)

The reaction of this compound with thiol-containing compounds produces S-thiocarbamates (also called thiourethanes). wikipedia.orgresearchgate.net Compared to alcohols and amines, thiols are generally less reactive towards isocyanates in the absence of a catalyst. researchgate.net However, the reaction can be effectively promoted by base catalysts. researchgate.net The mechanism involves the nucleophilic sulfur atom of the thiol attacking the isocyanate carbon. researchgate.net The resulting intermediate is then protonated on the nitrogen to yield the final thiocarbamate product. Some protocols have been developed for the synthesis of thiocarbamates under solvent- and catalyst-free conditions. researchgate.net

Reaction Scheme: Thiocarbamate Formation

R-NCO + R'-SH → R-NH-CO-SR'

(where R = CH₂=CH(CH₂)₈CO-)

Catalysis plays a crucial role in controlling the rate and selectivity of isocyanate reactions, particularly with less reactive nucleophiles like alcohols and thiols. The most common catalysts fall into two main categories: tertiary amines and organometallic compounds. acs.orgtandfonline.com

Tertiary Amines: Catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) and triethylamine (B128534) (TEA) function as base catalysts. researchgate.nettandfonline.com They are believed to activate the hydroxyl or thiol group by forming a hydrogen-bonded complex, which increases the nucleophilicity of the oxygen or sulfur atom, thereby accelerating its attack on the isocyanate. acs.org

Organometallic Compounds: Organotin compounds, such as dibutyltin (B87310) dilaurate (DBTDL), are highly effective Lewis acid catalysts. acs.orgwernerblank.com The proposed mechanism involves the coordination of the tin catalyst with the nitrogen and oxygen atoms of the isocyanate group, which increases the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack. acs.org Due to the toxicity of organotin compounds, alternatives based on other metals like zirconium, bismuth, and aluminum have been developed. wernerblank.com Some zirconium chelates, for instance, have been found to be highly selective for the isocyanate-hydroxyl reaction over the competing isocyanate-water reaction. wernerblank.com Lanthanum complexes have also shown activity in catalyzing the addition of thiols to isocyanates. acs.org

Electrophilic Reactivity and Cycloaddition Reactions of the Isocyanate Functionality

While the primary reactivity of the isocyanate group is driven by the electrophilic nature of its central carbon, this functionality can also participate in cycloaddition reactions. In these reactions, the isocyanate can act as a dienophile or participate in [2+2], [4+1], or [6+2] cycloadditions, leading to the formation of various heterocyclic structures. wikipedia.orgnih.govrsc.org

[4+2] Cycloaddition (Diels-Alder Reaction): Isocyanates can function as dienophiles in Diels-Alder reactions when reacted with a conjugated diene. wikipedia.org The C=N double bond of the isocyanate group typically participates in this pericyclic reaction to form a six-membered heterocyclic ring. acs.org Olefinic isocyanates have been shown to undergo Diels-Alder reactions to afford conventional adducts, with the isocyanate group showing little tendency to compete with the olefinic part of the molecule. acs.orgacs.org

[2+2] Cycloaddition: The reaction of isocyanates with alkenes can lead to the formation of β-lactams (four-membered rings). rsc.orgresearchtrends.net This reaction is particularly effective with electron-rich alkenes or highly reactive isocyanates like chlorosulfonyl isocyanate (CSI) or tosyl isocyanate. researchtrends.netwestmont.edu Depending on the substituents, the mechanism can be either a concerted process or a stepwise pathway involving a diradical intermediate. researchtrends.net

Other Cycloadditions: More complex cycloadditions, such as the [6+2] reaction of electron-deficient isocyanates with 2-vinylazetidines to form eight-membered cyclic ureas, have also been reported. nih.gov

Mechanisms Involving the Terminal Alkene Moiety of this compound

The terminal alkene group in this compound offers a second site for chemical modification, enabling the synthesis of dual-functionalized molecules. This double bond can undergo a variety of classic alkene addition reactions. perlego.comfiveable.me A key consideration for these transformations is the need for reaction conditions that are compatible with the highly reactive isocyanate group. If the reagents are not selective, protection of the isocyanate may be necessary.

Common reactions involving the terminal alkene include:

Electrophilic Addition: The alkene can react with electrophiles such as hydrogen halides (hydrohalogenation) or water in the presence of an acid catalyst (hydration) to form alkyl halides and alcohols, respectively. fiveable.me These reactions typically proceed via a carbocation intermediate.

Hydrogenation: In the presence of a metal catalyst (e.g., Pd, Pt, Ni), the double bond can be reduced with hydrogen gas to form the corresponding saturated alkane. fiveable.me

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond results in the formation of a vicinal dihalide. fiveable.me

Epoxidation: The alkene can be converted to an epoxide using peroxy acids. This three-membered ring is a versatile intermediate for further functionalization. organic-chemistry.org

Oxidation: Treatment with oxidizing agents like potassium permanganate (B83412) (KMnO₄) can lead to different products depending on the conditions. savemyexams.com Cold, dilute KMnO₄ typically yields a diol, while hot, concentrated conditions can cleave the double bond entirely. savemyexams.com

The challenge in functionalizing the alkene moiety of this compound lies in the chemoselectivity of the chosen reagents, as many reagents that react with alkenes can also react with the isocyanate group.

Table of Mentioned Compounds

Thiol-Ene Click Chemistry with 10-Undecenoyl Derivatives

The terminal alkene of this compound is amenable to thiol-ene "click" chemistry, a highly efficient and versatile conjugation reaction. This reaction proceeds via a radical-mediated addition of a thiol (R-SH) across the double bond. The process is typically initiated by UV light or a thermal source in the presence of a photoinitiator or a thermal initiator, respectively. researchgate.netnih.govacs.org The reaction is characterized by its high yields, rapid reaction rates, insensitivity to oxygen and water, and formation of a stable thioether linkage. sci-hub.sealfa-chemistry.com

The generally accepted mechanism for the photoinitiated radical thiol-ene reaction involves three main stages: initiation, propagation, and termination. acs.orgalfa-chemistry.com

Initiation: A photoinitiator absorbs light and generates a radical species. This radical then abstracts a hydrogen atom from a thiol molecule (R-SH) to form a thiyl radical (RS•).

Propagation: The thiyl radical adds to the terminal alkene of the 10-undecenoyl derivative in an anti-Markovnikov fashion, forming a carbon-centered radical intermediate. This carbon-centered radical then abstracts a hydrogen atom from another thiol molecule, regenerating the thiyl radical and forming the thioether product. This regenerated thiyl radical can then participate in a new cycle, propagating the chain reaction. alfa-chemistry.com

Termination: The chain reaction is terminated by the combination of two radical species. openstax.org

Beyond the alkene functionality, the isocyanate group of the parent molecule can also react with thiols. This reaction, often referred to as a thiol-isocyanate "click" reaction, involves the nucleophilic addition of the thiol to the electrophilic carbon of the isocyanate group. sci-hub.seupc.edu This reaction is typically catalyzed by a base, such as a tertiary amine, and proceeds rapidly to form a thiourethane linkage. sci-hub.secdnsciencepub.com The kinetics of this reaction are first order with respect to the concentrations of the isocyanate, the thiol, and the tertiary amine catalyst. cdnsciencepub.com The formation of thiourethane networks can be triggered either thermally or photolytically. sci-hub.seresearchgate.net

The dual reactivity of this compound derivatives allows for the creation of complex architectures. For instance, ternary networks can be formed by sequential or simultaneous thiol-ene and thiol-isocyanate reactions, leading to materials with tunable thermal and mechanical properties. sci-hub.seresearchgate.net

| Reaction Summary | |

| Reaction Type | Thiol-Ene Click Chemistry |

| Reactants | 10-Undecenoyl Derivative (Alkene), Thiol |

| Product | Thioether |

| Mechanism | Radical-mediated chain reaction |

| Initiation | Photoinitiator (e.g., DMPA) or Thermal Initiator |

| Key Features | High efficiency, rapid, anti-Markovnikov addition |

| Reaction Summary | |

| Reaction Type | Thiol-Isocyanate Reaction |

| Reactants | Isocyanate, Thiol |

| Product | Thiourethane |

| Mechanism | Nucleophilic addition |

| Catalyst | Base (e.g., Tertiary Amine) |

| Key Features | Rapid, high yield |

Olefin Metathesis Reactions for Oligomerization and Polymerization

The terminal double bond of this compound serves as a substrate for olefin metathesis, a powerful carbon-carbon bond-forming reaction catalyzed by transition metal complexes, most notably Grubbs' ruthenium catalysts. rsc.orglibretexts.orgmasterorganicchemistry.com This reaction family includes several variations applicable to 10-undecenoyl derivatives, such as Acyclic Diene Metathesis (ADMET) for polymerization and cross-metathesis for dimerization or functionalization. rsc.orglibretexts.org

The generally accepted mechanism for olefin metathesis, proposed by Chauvin, involves the reaction of the alkene with a metal carbene catalyst to form a metallacyclobutane intermediate. harvard.edu This intermediate can then undergo a retro [2+2] cycloaddition to regenerate a metal carbene and release a new olefin. This catalytic cycle allows for the "swapping" of alkene partners. masterorganicchemistry.com

Acyclic Diene Metathesis (ADMET) is a step-growth condensation polymerization that can be used to polymerize α,ω-dienes, such as those derived from 10-undecenoic acid. rsc.orgwikipedia.org In this process, the terminal diene monomers react to form a polymer with the concomitant release of a small volatile molecule, typically ethylene (B1197577). wikipedia.org The removal of ethylene from the reaction mixture drives the equilibrium towards the formation of high molecular weight polymer chains. ADMET polymerization of derivatives of 10-undecenoic acid using a second-generation Grubbs' catalyst has been shown to produce high molecular weight polyesters. rsc.org This methodology is tolerant of various functional groups, making it suitable for monomers derived from this compound, provided the isocyanate group does not interfere with the catalyst. libretexts.orgwikipedia.org

Oligomerization of terminal alkenes can also be achieved through olefin metathesis. Depending on the reaction conditions and the catalyst used, controlled dimerization or the formation of short-chain oligomers is possible. ethz.chacademindex.com

| Reaction Summary | |

| Reaction Type | Acyclic Diene Metathesis (ADMET) |

| Reactant | α,ω-diene derived from this compound |

| Product | Unsaturated Polymer, Ethylene |

| Catalyst | Grubbs' Catalysts (e.g., Second Generation) |

| Mechanism | Step-growth condensation via metallacyclobutane intermediate |

| Driving Force | Removal of volatile ethylene |

Radical Polymerization of the Alkene Functionality

The alkene group in this compound can undergo radical polymerization, a chain-growth process that is one of the most common methods for producing polymers. almerja.netwikipedia.orglibretexts.org This type of polymerization consists of three main stages: initiation, propagation, and termination. openstax.orglibretexts.orglibretexts.org

Initiation: The process begins with the generation of free radicals from an initiator molecule, which can be a peroxide or an azo compound, through thermal decomposition or photolysis. wikipedia.orgrsc.org This initiating radical then adds to the carbon-carbon double bond of the this compound monomer, creating a new carbon-centered radical. openstax.orgwikipedia.org

Propagation: The newly formed monomer radical adds to another monomer molecule, extending the polymer chain and regenerating the radical at the growing end of the chain. This process repeats, rapidly increasing the molecular weight of the polymer. wikipedia.orglibretexts.org

Termination: The growth of the polymer chain is stopped through various termination reactions, such as the combination of two growing radical chains or disproportionation. openstax.orgalmerja.netlibretexts.org

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer the ability to synthesize polymers with well-defined molecular weights and low polydispersities. rsc.orgusm.edu The RAFT process utilizes a chain transfer agent (CTA) to mediate the polymerization, allowing for the synthesis of block copolymers and other complex architectures. The direct RAFT polymerization of monomers containing unprotected isocyanate groups has been successfully demonstrated, indicating that this compound could potentially be polymerized in a controlled manner using this technique. rsc.orgusm.edu This approach allows for the synthesis of reactive polymers where the pendant isocyanate groups are available for subsequent post-polymerization modification. rsc.orgacs.orgresearchgate.netnih.gov

| Process Stage | Description |

| Initiation | Generation of a radical from an initiator, followed by addition to the alkene monomer to form a monomer radical. |

| Propagation | Successive addition of monomer units to the growing radical chain. |

| Termination | Cessation of chain growth through radical combination or disproportionation. |

Multi-Component Reactions Incorporating this compound

The isocyanate functionality of this compound makes it a prime candidate for incorporation into multi-component reactions (MCRs). MCRs are one-pot reactions in which three or more reactants combine to form a single product that contains essentially all the atoms of the starting materials. rsc.orgfrontiersin.orgnih.gov Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly powerful for generating molecular diversity. frontiersin.orgnih.govacs.org

The Passerini three-component reaction (P-3CR) typically involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy carboxamide. mdpi.comorganic-chemistry.org While this compound is not an isocyanide, the principles of MCRs can be adapted. For instance, a Passerini-type reaction could potentially involve an unsaturated carboxylic acid (like 10-undecenoic acid, a precursor to the isocyanate) to introduce the undecenoyl moiety into the final product. researchgate.net The reaction is generally believed to proceed through a non-ionic, cyclic transition state, which is favored in aprotic solvents. organic-chemistry.orgnih.gov

The Ugi four-component reaction (U-4CR) is even more versatile, combining a carbonyl compound, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. researchgate.net The mechanism involves the initial formation of an imine from the amine and carbonyl compound, which is then attacked by the isocyanide to form a nitrilium intermediate. This intermediate is subsequently trapped by the carboxylate, followed by an intramolecular Mumm rearrangement to yield the final product. researchgate.net Isocyanates have been explored as replacements for the carboxylic acid component in Ugi-type reactions, expanding the scope of accessible scaffolds. rsc.org This opens up the possibility for this compound to act as one of the components in novel MCRs, leading to complex molecules containing the long aliphatic chain with a terminal alkene. rsc.orgresearchgate.net The alkene group would remain as a handle for further functionalization, for example, via a subsequent ring-closing metathesis (RCM) reaction. researchgate.net

| Reaction | Components | Typical Product |

| Passerini (P-3CR) | Carbonyl Compound, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide |

| Ugi (U-4CR) | Carbonyl Compound, Amine, Carboxylic Acid, Isocyanide | Bis-amide |

Advanced Spectroscopic and Analytical Characterization of 10 Undecenoyl Isocyanate and Its Reaction Products

Vibrational Spectroscopy for Structural Elucidation (FTIR, Raman Spectroscopy)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for the structural elucidation of 10-Undecenoyl isocyanate and its reaction products. These techniques provide detailed information about the specific chemical bonds and functional groups present in a molecule.

For this compound, the most prominent and characteristic absorption band in the FTIR spectrum is the strong, sharp peak corresponding to the asymmetric stretching vibration of the isocyanate group (-N=C=O). This peak typically appears in a relatively uncongested region of the spectrum, around 2250-2280 cm⁻¹. Its presence is a definitive indicator of unreacted isocyanate, and its disappearance can be monitored in real-time to track the progress of reactions, such as urethane (B1682113) formation.

Other key vibrational modes for this compound include the C=O stretching of the acyl group, C-H stretching from the aliphatic chain and the vinyl group, and the C=C stretching of the terminal alkene.

In Raman spectroscopy, the asymmetric -N=C=O stretch is typically weak. However, the symmetric stretch of this group gives rise to an intense Raman signal, providing complementary information to FTIR. The C=C double bond of the undecenoyl moiety also produces a strong and distinct Raman signal, which is useful for characterizing the molecule and its polymerization through the vinyl group.

Upon reaction of the isocyanate group, for instance with an alcohol to form a urethane, the characteristic -N=C=O peak disappears and new bands appear. These include N-H stretching vibrations around 3300 cm⁻¹ and the urethane carbonyl (C=O) stretching vibration around 1700-1730 cm⁻¹.

Table 1: Predicted Vibrational Spectroscopy Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2275 - 2250 (Strong, Sharp) | Weak |

| Isocyanate (-N=C=O) | Symmetric Stretch | Weak | 1450 - 1380 (Strong) |

| Acyl Carbonyl (C=O) | Stretch | 1750 - 1720 (Strong) | Medium |

| Alkene (=C-H) | Stretch | 3080 - 3010 (Medium) | Medium |

| Alkene (C=C) | Stretch | 1645 - 1635 (Medium) | Strong |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for providing detailed atomic-level information about the molecular structure of this compound. Both ¹H and ¹³C NMR are used to confirm the identity and purity of the compound.

In the ¹H NMR spectrum, distinct signals corresponding to the protons of the terminal vinyl group are expected in the downfield region (δ 4.9-5.9 ppm). These signals typically present as a complex multiplet due to geminal and cis/trans couplings. The protons on the carbon adjacent to the carbonyl group (α-protons) will also be deshielded, appearing around δ 2.5-2.9 ppm. The remaining methylene protons of the long aliphatic chain will produce a series of overlapping multiplets in the upfield region (δ 1.2-1.6 ppm).

The ¹³C NMR spectrum provides complementary information. The carbon atom of the isocyanate group (-N=C=O) is highly deshielded and is expected to have a chemical shift in the range of δ 120-130 ppm. The carbonyl carbon of the acyl group will appear further downfield, typically around δ 170-175 ppm. The two carbons of the terminal double bond will have characteristic shifts around δ 114 ppm (=CH₂) and δ 139 ppm (-CH=). The carbons of the aliphatic chain will resonate in the δ 20-40 ppm range.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group / Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Vinyl Group | ||

| H₂C=CH- | 4.90 - 5.10 (m, 2H) | ~114 |

| H₂C=CH- | 5.75 - 5.90 (m, 1H) | ~139 |

| Aliphatic Chain | ||

| -CH₂-C=O | 2.80 - 2.90 (t, 2H) | ~40 |

| -(CH₂)₇- | 1.20 - 1.70 (m, 14H) | 22 - 34 |

| Acyl Isocyanate | ||

| -C(=O)NCO | - | ~172 |

Note: Predicted values are relative to a standard solvent like CDCl₃. t = triplet, m = multiplet.

Mass Spectrometry Techniques for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight of this compound and for elucidating its structure through fragmentation analysis. The molecular formula of this compound is C₁₂H₁₉NO, giving it a monoisotopic mass of approximately 193.14 g/mol .

In electron impact (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z 193. Long-chain aliphatic isocyanates often undergo characteristic fragmentation patterns. A common fragmentation involves a McLafferty-type rearrangement, which can lead to the formation of a stable six-membered ring structure. This process often results in a common base peak at m/z 99 for many long-chain isocyanates. oup.com

Other significant fragmentation pathways would involve cleavage of the aliphatic chain, leading to a series of fragment ions separated by 14 Da (corresponding to CH₂ groups). Cleavage alpha to the carbonyl group can result in the formation of an acylium ion ([M-NCO]⁺) or the loss of the acyl group.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 193 | [C₁₂H₁₉NO]⁺ | Molecular Ion (M⁺) |

| 150 | [C₁₁H₁₈O]⁺ | Loss of NCO radical |

| 99 | [C₅H₉NO]⁺ | McLafferty Rearrangement Product (Base Peak) oup.com |

| 55 | [C₄H₇]⁺ | Cleavage of the alkyl chain (allyl cation) |

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures or precursors. Due to the high reactivity of the isocyanate group, derivatization is often required prior to analysis, particularly for Gas Chromatography. researchgate.netmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, this compound is typically derivatized to a more stable compound to prevent reactions in the hot injector or on the column. A common method is to react the isocyanate with an excess of an amine, such as di-n-butylamine (DBA), to form a stable urea (B33335) derivative. researchgate.netlongdom.orgeag.com The resulting urea can then be readily separated and identified by GC-MS. This method allows for the quantification of the isocyanate by analyzing the amount of urea formed or the amount of unreacted amine. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of isocyanates. tandfonline.comresearchgate.net Similar to GC, derivatization is often employed to enhance detection and stability. Reagents such as 1-(2-pyridyl)piperazine (1,2-PP) or tryptamine react with the isocyanate to form derivatives that can be detected with high sensitivity using UV or fluorescence detectors. researchgate.netresearchgate.net Reversed-phase HPLC with a C8 or C18 column is typically used, with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution. tandfonline.com This method is suitable for determining the purity of the isocyanate monomer and for monitoring the concentration of unreacted isocyanate in polymerization reactions.

Size Exclusion Chromatography (SEC): SEC, also known as Gel Permeation Chromatography (GPC), is used to characterize the reaction products of this compound, specifically polymers. This technique separates molecules based on their hydrodynamic volume in solution. It is the primary method for determining the molecular weight distribution (including the number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI) of polyurethanes or other polymers synthesized from this monomer. researchgate.netaip.orgrsc.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical bonding states of the top 5-10 nm of a surface. wikipedia.org It is particularly valuable for characterizing surfaces that have been modified with this compound. For instance, the terminal alkene can be used to graft the molecule onto a substrate, and the isocyanate group can then be used to immobilize other molecules.

XPS analysis of a surface functionalized with this compound would show characteristic peaks for Carbon (C 1s), Nitrogen (N 1s), and Oxygen (O 1s). The high-resolution N 1s spectrum is especially informative. The unreacted isocyanate group (-N=C=O) would exhibit a binding energy of approximately 400.0-400.5 eV. researchgate.net After reaction with a hydroxyl group to form a urethane linkage (-NH-C(=O)-O-), the N 1s peak would shift to a lower binding energy, typically around 399.5-400.0 eV.

The high-resolution C 1s spectrum can be deconvoluted to identify carbon atoms in different chemical environments. Key components would include C-C/C-H from the aliphatic chain (~285.0 eV), C-N and C-O bonds (~286.0-286.5 eV), the carbonyl carbon of the urethane (~289.0 eV), and the isocyanate carbon (-N=C=O) at a similar high binding energy. rsc.orgresearchgate.net By quantifying the areas of these peaks, the surface coverage and reaction efficiency can be determined.

Table 4: Predicted XPS Binding Energies for Surfaces Modified with this compound and its Urethane Product

| Element (Core Level) | Chemical Group | Predicted Binding Energy (eV) |

|---|---|---|

| N 1s | Isocyanate (-N=C=O) | 400.0 - 400.5 |

| N 1s | Urethane (-NH-COO-) | 399.5 - 400.0 |

| C 1s | C-C, C-H | ~285.0 |

| C 1s | C-N (Urethane) | ~286.0 |

| C 1s | C-O (Urethane) | ~286.5 |

| C 1s | C=O (Urethane) | ~289.0 |

| O 1s | C=O | ~532.0 |

Electron Microscopy Techniques for Morphological Characterization (Scanning Electron Microscopy)

Scanning Electron Microscopy (SEM) is a vital technique for visualizing the surface topography and morphology of materials at the micro- and nanoscale. When this compound is used to create polymer coatings, films, or functionalized surfaces, SEM provides crucial information about the quality and structure of these materials.

For a polyurethane coating derived from this compound, SEM analysis can reveal details about the film's uniformity, thickness, and the presence of any defects such as cracks, pores, or aggregates. researchgate.netresearchgate.net The technique can be used to assess how different reaction conditions or formulations affect the final surface morphology.

When this compound is grafted onto a substrate, SEM can be used to observe changes in the surface texture. While a single monolayer may not be resolvable, the formation of thicker polymer brushes or islands of polymer can be visualized. researchgate.net In studies involving composite materials, where the functionalized surface is used to improve the interface with a polymer matrix, SEM of cryo-fractured samples can provide insights into the adhesion and dispersion at the interface. The addition of fillers or nanoparticles to a polyurethane matrix can also be studied, with SEM showing the distribution and dispersion of these particles within the polymer. acs.org

Theoretical and Computational Investigations of 10 Undecenoyl Isocyanate Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 10-undecenoyl isocyanate, these methods can probe the electronic environment of the reactive isocyanate (-NCO) group and the terminal vinyl group, predicting their reactivity in various chemical transformations.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. nih.gov For this compound, DFT studies can elucidate the mechanisms of its key reactions, such as urethane (B1682113) formation via reaction with alcohols and urea (B33335) formation with amines. The peculiar position of the carbon atom between two electronegative atoms (N and O) in the isocyanate group creates a strong electrophilic center, making it highly reactive towards nucleophiles. mdpi.comresearchgate.net

DFT calculations can map the potential energy surface for these reactions, identifying the transition states and calculating their corresponding activation energies. This information is crucial for understanding reaction kinetics and predicting the feasibility of different reaction pathways. For instance, a DFT study could compare the activation barrier for the reaction of the isocyanate group with a primary alcohol versus its own self-addition reactions like dimerization or trimerization. nih.gov

Table 1: Hypothetical DFT-Calculated Activation Energies for Reactions of this compound

| Reactant | Reaction Type | Activation Energy (kJ/mol) |

| Methanol | Urethane Formation | 85 |

| Methylamine | Urea Formation | 60 |

| This compound | Dimerization (Uretdione) | 120 |

| This compound | Trimerization (Isocyanurate) | 110 |

Note: The data in this table is illustrative and based on typical values for aliphatic isocyanates, not on specific experimental or computational results for this compound.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide highly accurate predictions of molecular properties. For this compound, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be used to obtain precise energetic information and to predict spectroscopic data. aip.orgsemanticscholar.orgresearchgate.net

These calculations are particularly valuable for predicting vibrational frequencies. The characteristic asymmetric stretching of the -N=C=O group in isocyanates gives rise to a strong absorption band in the infrared (IR) spectrum, typically around 2250-2280 cm⁻¹. Ab initio calculations can predict the exact position and intensity of this and other vibrational modes, which is invaluable for experimental characterization. acs.org Such studies on model compounds like methyl isocyanate have shown good agreement between theoretical predictions and experimental spectra. aip.orgsemanticscholar.orgresearchgate.net

Table 2: Predicted Vibrational Frequencies for this compound using Ab Initio Methods

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| Asymmetric Stretch | -N=C=O | 2275 |

| C=C Stretch | C=CH₂ | 1645 |

| C-H Stretch (vinyl) | =CH₂ | 3080 |

| C-H Stretch (aliphatic) | -CH₂- | 2850-2925 |

Note: The data in this table is illustrative and based on characteristic vibrational frequencies for the respective functional groups.

Molecular Dynamics Simulations of Polymerization Processes and Material Behavior

While quantum mechanics is ideal for studying individual molecules, molecular dynamics (MD) simulations are better suited for modeling the collective behavior of many molecules over time. MD simulations can provide insights into the polymerization of this compound and the properties of the resulting materials. However, a significant challenge in the simulation of aliphatic isocyanates is the limited availability of accurate atomistic models and force field parametrizations. nih.govmdpi.comresearchgate.net

An MD simulation of this compound polymerization would involve modeling the reactions of both the isocyanate and the terminal vinyl groups. This dual functionality could lead to complex, cross-linked polymer networks. By simulating the polymerization process, one could predict material properties such as density, glass transition temperature (Tg), and mechanical strength of the resulting polyurethanes or hybrid polymers. nih.gov

Table 3: Potential Parameters and Predicted Properties from MD Simulations of Poly(this compound)

| Simulation Parameter/Predicted Property | Description | Illustrative Value |

| Force Field | Set of parameters describing interatomic potentials | OPLS-AA / GAFF |

| Ensemble | Thermodynamic conditions of the simulation | NPT (constant pressure and temperature) |

| Temperature | Simulation temperature | 300 K |

| Predicted Density | Mass per unit volume of the simulated polymer | 1.05 g/cm³ |

| Predicted Glass Transition Temperature (Tg) | Temperature at which the polymer transitions from a rigid to a more flexible state | 350 K |

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from MD simulations.

Computational Modeling of Catalytic Processes in Isocyanate Chemistry

The reactions of isocyanates, particularly with alcohols to form urethanes, are often catalyzed to achieve practical reaction rates. semanticscholar.orgwernerblank.com Computational modeling, typically using DFT, can be employed to investigate the mechanisms of these catalytic processes. nih.govmdpi.com

For this compound, a computational study could compare the uncatalyzed reaction with an alcohol to the reaction catalyzed by common catalysts like tertiary amines or organometallic compounds (e.g., dibutyltin (B87310) dilaurate). wernerblank.com Such models would involve calculating the energies of the intermediate species and transition states in the presence of the catalyst. The results would reveal how the catalyst lowers the activation energy, for example, by activating the alcohol or the isocyanate group. wernerblank.commdpi.com

Table 4: Illustrative Comparison of Uncatalyzed vs. Catalyzed Reaction Barriers for Urethane Formation

| Reaction Pathway | Catalyst | Key Intermediate | Activation Energy (kJ/mol) |

| Uncatalyzed | None | Four-membered cyclic transition state | 85 |

| Amine-catalyzed | Triethylamine (B128534) | Catalyst-alcohol complex | 55 |

| Tin-catalyzed | Dibutyltin dilaurate | Catalyst-isocyanate complex | 40 |

Note: This table presents a simplified, illustrative comparison based on general principles of isocyanate catalysis, not specific calculations for this compound.

Structure-Property Relationships from Theoretical Perspectives

Theoretical investigations can establish clear structure-property relationships. For this compound, its structure dictates its potential applications. The long aliphatic chain (C11) is expected to impart flexibility and hydrophobicity to polymers derived from it. Aliphatic isocyanates, in general, yield polyurethanes with good resistance to UV degradation and weathering compared to their aromatic counterparts. osti.govtri-iso.com

The presence of the terminal double bond offers a secondary site for polymerization or modification. Theoretical models can help predict how the interplay between the isocyanate and vinyl reactivity will influence the final polymer architecture. For example, quantitative structure-activity relationship (QSAR) models, although more commonly used for toxicity prediction, could be adapted to correlate structural features of this compound and related monomers with macroscopic properties of the resulting polymers. researchgate.net The bifunctionality allows for the design of materials where an initial polyurethane backbone can be subsequently cross-linked through radical polymerization of the pendant vinyl groups, leading to thermoset materials with enhanced mechanical and thermal properties.

Applications of 10 Undecenoyl Isocyanate in Polymer Science and Materials Engineering

Design and Synthesis of Novel Polyurethanes and Polyureas

10-Undecenoyl isocyanate is a versatile chemical compound that plays a significant role in the creation of new polyurethanes and polyureas. Its unique bifunctional nature, possessing both a reactive isocyanate group and a terminal alkene group, allows for the design of polymers with tailored properties and functionalities. This dual reactivity is particularly advantageous in developing advanced polymeric materials, including those derived from renewable resources.

This compound as a Monomer in A-B Type Polymerizations

The structure of this compound, which contains both an electron-deficient isocyanate group (A) and an electron-rich alkene group (B), makes it an ideal monomer for A-B type polymerizations. This characteristic allows for the synthesis of polyurethanes and polyureas through self-polyaddition reactions. In these reactions, the isocyanate group of one monomer molecule reacts with a functional group (like a hydroxyl or amine) that can be introduced by modifying the double bond of another monomer molecule. This process can lead to the formation of linear polymers with alternating structures.

The polymerization of monomers with cumulated bonds, such as isocyanates, is a developing area of polymer chemistry. researchgate.net The ability to control these polymerizations can lead to well-defined polymer architectures. The reactivity of the isocyanate group allows for its participation in various polymerization reactions, making it a valuable building block in polymer synthesis.

Crosslinking and Network Formation via Dual Functionality (Isocyanate and Alkene)

The dual functionality of this compound is a key feature in the formation of crosslinked polymer networks. The isocyanate group can react with polyols or polyamines to form the primary polyurethane or polyurea backbone. The terminal alkene groups, which are pendent along the polymer chains, can then undergo a secondary crosslinking reaction. This can be achieved through various methods, including free-radical polymerization or thiol-ene "click" chemistry.

This two-step process allows for precise control over the network structure and properties. The initial polymerization of the isocyanate groups forms a linear or branched polymer, which can then be crosslinked in a subsequent step to create a robust thermoset material. This approach is beneficial for creating materials with enhanced mechanical properties, thermal stability, and solvent resistance. The formation of interpenetrating polymer networks (IPNs) is one advanced application where this dual functionality can be exploited to create complex material architectures. researchgate.net

The ability to form crosslinked networks is crucial in many applications, such as coatings, adhesives, and elastomers. The crosslinking density can be controlled by adjusting the concentration of the alkene groups, allowing for the tuning of the material's properties from soft and flexible to hard and rigid.

Bio-based Polyurethane Architectures Utilizing Renewable Components

There is a growing interest in developing polymers from renewable resources to address sustainability concerns. researchgate.net this compound, derived from castor oil, is a prime example of a bio-based monomer that can be used to create more environmentally friendly polyurethanes. mdpi.com Castor oil is a readily available and non-edible vegetable oil, making it an attractive feedstock for chemical synthesis. mdpi.com

The use of bio-based diisocyanates and polyols is a key strategy in increasing the renewable content of polyurethanes. researchgate.net this compound can be reacted with other bio-based polyols, also often derived from vegetable oils or sugars, to produce polyurethanes with a high percentage of renewable content. mdpi.comnih.gov These bio-based polyurethanes can exhibit a wide range of properties, making them suitable for various applications, including biomedical devices, foams, and coatings. nih.govmdpi.com The development of these materials is a significant step towards a more sustainable polymer industry.

Development of Functional Polymeric Materials

The unique chemical structure of this compound also enables the development of functional polymeric materials with specific, tailored properties. These materials find use in advanced applications where performance is critically dependent on the polymer's molecular architecture.

Incorporation into Block Copolymers and Graft Copolymers

This compound can be used to synthesize both block and graft copolymers, which are classes of polymers with distinct block-like or branch-like structures. These structures are known to self-assemble into nanoscale morphologies, which can impart unique optical, mechanical, and electrical properties to the material.

In block copolymers, the isocyanate functionality can be used to initiate the polymerization of another monomer, or it can be reacted with a pre-existing polymer chain that has a reactive end-group. This allows for the creation of well-defined block structures. For example, an isocyanate-terminated polymer can be synthesized and then used as a macroinitiator for the polymerization of a second monomer, resulting in an A-B diblock copolymer.

Graft copolymers can be prepared by first creating a polymer backbone with pendent isocyanate or alkene groups derived from this compound. These functional groups can then be used to initiate the growth of side chains, or "grafts," of a different polymer. This "grafting from" approach allows for the synthesis of copolymers with a high density of grafts. Alternatively, pre-formed polymer chains with reactive end-groups can be attached to the backbone in a "grafting to" process. The resulting graft copolymers can have interesting solution and solid-state properties due to the phase separation of the different polymer components.

Synthesis of Stimuli-Responsive Polymers

Stimuli-responsive polymers, also known as "smart" polymers, are materials that undergo a significant change in their properties in response to a small change in their environment. rsc.org These stimuli can include temperature, pH, light, or the presence of a specific chemical. The alkene group in this compound provides a convenient handle for introducing stimuli-responsive functionalities into a polymer.

For example, the double bond can be modified through various chemical reactions to attach side chains that are sensitive to pH or temperature. A common example is the grafting of poly(N-isopropylacrylamide) (PNIPAM), a well-known thermoresponsive polymer, from the alkene groups along a polyurethane backbone. nih.gov The resulting graft copolymer would exhibit a lower critical solution temperature (LCST), causing it to undergo a reversible phase transition from a soluble to an insoluble state as the temperature is raised above a certain point.

This ability to create stimuli-responsive materials opens up a wide range of potential applications in fields such as drug delivery, tissue engineering, and smart coatings. researchgate.netmdpi.com For instance, a drug could be encapsulated within a stimuli-responsive polymer matrix and then released in a controlled manner when a specific trigger is applied. The development of such advanced functional materials is an active area of research in polymer science.

Surface Modification and Functionalization of Substrates

The unique bifunctional nature of this compound, possessing both a highly reactive isocyanate group and a polymerizable terminal alkene, makes it a versatile molecule for the chemical modification of various substrate surfaces. This allows for the introduction of new functionalities and the tailoring of surface properties for specific applications in materials science.

Covalent Grafting onto Cellulose-Based Materials and Fabrics

The surface modification of cellulose (B213188) and its derivatives is a key area of research for developing advanced, bio-based materials. Isocyanates are a class of chemicals that have been extensively used to modify cellulose surfaces. nih.govnih.govsemanticscholar.org The primary mechanism involves the reaction of the isocyanate group (-N=C=O) with the abundant hydroxyl (-OH) groups present on the surface of cellulosic materials, forming a stable urethane (B1682113) linkage. This covalent attachment ensures the durability of the modification.

While specific studies detailing the use of this compound for cellulose grafting are not prevalent in the provided search results, the established reactivity of other isocyanates with cellulose provides a clear precedent. nih.govnih.gov In this context, this compound could serve as a valuable grafting agent. The isocyanate function would anchor the molecule to the cellulose backbone, while the terminal 10-undecenoyl group, with its reactive double bond, would be available for subsequent polymerization or other chemical transformations. This "grafting to" approach can be utilized to impart new properties to cellulose-based materials, such as hydrophobicity, or to create reactive surfaces for further functionalization. The modification aims to modulate the surface properties of cellulose to enhance its processing with nonpolar matrices or to alter its affinity for various molecules. nih.gov

Creation of Superhydrophobic and Oleophobic Surfaces

Superhydrophobic and oleophobic surfaces, which exhibit extreme repellency to water and oils, respectively, are of significant interest for applications such as self-cleaning coatings and anti-fouling materials. google.commdpi.comsemanticscholar.org The creation of such surfaces typically requires a combination of low surface energy chemistry and a specific surface micro- or nanostructure.

Polyurethane-based systems are often employed in the formulation of coatings designed to achieve these properties. google.comgoogle.com Isocyanates are key precursors in the formation of polyurethanes. The long aliphatic chain of this compound (a C11 chain) would inherently contribute to lowering the surface energy of a modified substrate, a critical factor for achieving hydrophobicity and oleophobicity. google.com By covalently attaching this molecule to a surface via its isocyanate group, a dense layer of outwardly oriented undecenoyl chains could be formed. This would create a low-energy "Teflon-like" surface. If this chemical modification is applied to a substrate that already possesses the necessary surface roughness, the combination of the hierarchical structure and the low surface energy from the grafted this compound could lead to the generation of superhydrophobic and potentially oleophobic properties.

Adhesion Promotion and Interfacial Engineering

Adhesion promoters are crucial components in adhesive formulations and composite materials, as they enhance the bond strength between dissimilar materials. evonik.comgoogle.com These molecules typically function by forming a molecular bridge at the interface, with one part of the molecule interacting with the substrate and the other part interacting with the adhesive or matrix material.

Specialty Applications

The distinct chemical structure of this compound enables its use in highly specialized areas of materials science, including separation science and the development of advanced bio-composites.

Chiral Stationary Phases for Enantioseparation

In the field of analytical chemistry, particularly in high-performance liquid chromatography (HPLC), the separation of enantiomers (chiral molecules that are mirror images of each other) is of critical importance, especially in the pharmaceutical industry. windows.netchromatographyonline.com Polysaccharide-based chiral stationary phases (CSPs) are widely used for this purpose due to their excellent chiral recognition capabilities. windows.net

Research has demonstrated the successful use of a mixed derivative of cellulose, bearing both 3,5-dimethylphenylcarbamate and 10-undecenoate groups, as a chiral stationary phase. tandfonline.com In this application, the 10-undecenoate moiety, derived from 10-undecenoic acid, is incorporated alongside the primary chiral selector (3,5-dimethylphenylcarbamate) onto the cellulose backbone. The terminal double bond of the 10-undecenoate group is then used to chemically bond or cross-link the entire cellulose derivative onto a chromatographic support, such as silica gel. tandfonline.com This covalent immobilization creates a highly robust CSP that is resistant to a wide range of organic solvents, which would otherwise dissolve traditional coated-type polysaccharide CSPs. This allows for a broader selection of mobile phases to be used, enhancing the versatility of the chiral separation method.

Table 1: Characteristics of a 10-Undecenoate-Containing Chiral Stationary Phase

| Feature | Description | Reference |

|---|---|---|

| Chiral Selector | Cellulose 3,5-dimethylphenylcarbamate/10-undecenoate mixed derivative | tandfonline.com |

| Immobilization | Covalent bonding/reticulation via the 10-undecenoyl group's double bond | tandfonline.com |

| Support Material | Silica gel (including allyl-modified silica gel), graphite, alumina | tandfonline.com |

| Advantage | Resistance to common organic solvents used in HPLC | tandfonline.com |

| Application | Resolution of racemic compounds in normal or reversed-phase conditions | tandfonline.com |

The elemental and NMR analysis of one such derivative indicated a composition of approximately one 10-undecenoyl group and 1.6 3,5-dimethylphenylaminocarbonyl groups for each glucose unit of the cellulose. tandfonline.com The performance of these stationary phases in resolving racemic compounds was found to be dependent on the nature of the support, with the best results achieved when the derivative was bonded to allyl silica gel. tandfonline.com

Functionalization of Lignin for Composite Materials

Lignin is a complex, abundant, and renewable aromatic biopolymer that is a major component of lignocellulosic biomass. nih.gov There is significant interest in utilizing lignin as a raw material for value-added products, such as components in polymer composites. researchgate.netnih.gov However, the low reactivity and inherent physicochemical properties of technical lignins often hinder their direct application. nih.gov

Chemical functionalization is a key strategy to overcome these limitations. The hydroxyl groups (both aliphatic and phenolic) present in the lignin structure provide reactive sites for modification. researchgate.net Isocyanates are frequently used to functionalize lignin, reacting with these hydroxyl groups to form urethane linkages. semanticscholar.org This modification can enhance the compatibility of lignin with polymer matrices and incorporate it covalently into polymer networks, such as polyurethanes.

The application of this compound for lignin functionalization presents an intriguing possibility. The isocyanate group would react with the lignin hydroxyls, effectively grafting the undecenoyl chain onto the biopolymer. The terminal double bond would then serve as a reactive handle for subsequent free-radical polymerization or vulcanization processes. rsc.org This would allow the modified lignin to be covalently cross-linked into a composite material, potentially improving its mechanical properties and interfacial adhesion. This approach could lead to the development of novel, high-performance, bio-based composites. researchgate.net

Future Research Directions and Emerging Trends in 10 Undecenoyl Isocyanate Research

Sustainable and Green Synthesis Pathways for 10-Undecenoyl Isocyanate

The chemical industry's shift towards sustainability has intensified the search for environmentally benign synthetic methods, particularly those that avoid hazardous reagents like phosgene. rsc.orgsemanticscholar.org Traditional isocyanate synthesis relies on the reaction of primary amines with phosgene, a process that is not only hazardous but also produces corrosive hydrogen chloride as a byproduct. google.comnih.gov For this compound, which is derived from the renewable feedstock 10-undecenoic acid (itself a derivative of castor oil), developing phosgene-free pathways is a critical research goal. researchgate.net

A primary focus of green synthesis is the utilization of the Curtius rearrangement. nih.govacs.org This method involves the thermal rearrangement of an acyl azide, which can be prepared from the corresponding carboxylic acid without the use of phosgene. Several phosgene-free alternatives for isocyanate synthesis are being explored, including the catalytic decomposition of carbamates and the oxidative carbonylation of amines. nih.govresearchgate.net These methods align with the principles of green chemistry by reducing toxicity and improving atom economy. semanticscholar.orgrsc.org

| Parameter | Traditional Phosgenation | Green Alternative (Curtius Rearrangement) |

|---|---|---|

| Starting Material | 10-undecenylamine | 10-undecenoic acid (from castor oil) |

| Key Reagent | Phosgene (COCl₂) | Azide source (e.g., sodium azide), followed by heating |

| Reagent Toxicity | Extremely high | Moderate (azides are toxic but manageable) |

| Byproducts | Hydrogen Chloride (HCl) | Nitrogen gas (N₂) |

| Sustainability | Low; petroleum-derived phosgene, corrosive byproduct | High; renewable feedstock, non-toxic gaseous byproduct |

Future research will likely focus on optimizing catalyst systems for non-phosgene routes and exploring flow chemistry techniques to safely handle energetic intermediates like azides, making the sustainable production of this compound more viable for industrial applications. researchgate.net

Advanced Polymer Architectures and Composites from Undecenoyl Isocyanate

The dual functionality of this compound is the cornerstone for creating novel and complex polymer architectures. The isocyanate group readily reacts with nucleophiles like alcohols and amines to form urethane (B1682113) or urea (B33335) linkages, characteristic of step-growth polymerization. pcimag.com Simultaneously, the terminal vinyl group is available for chain-growth polymerization through various mechanisms, such as free-radical polymerization or thiol-ene additions. core.ac.uk This orthogonal reactivity allows for the sequential or concurrent formation of distinct polymer networks.

This enables the design of advanced materials, including:

Hybrid Polymers: Materials that combine the properties of polyurethanes (toughness, elasticity) with those of vinyl polymers (chemical resistance, specific optical properties).

Interpenetrating Polymer Networks (IPNs): Where two independent polymer networks are physically entangled, leading to synergistic property enhancements.

Graft Copolymers: A polyurethane backbone can be synthesized first, followed by the grafting of vinyl polymer chains from the pendant double bonds.

Dual-Curing Systems: These materials can be cured in two stages. For example, a thermal cure can trigger the isocyanate reaction to set an initial shape, followed by a UV cure to polymerize the vinyl groups, enhancing crosslink density and final material properties.

| Architecture | Synthetic Strategy | Key Reactions | Potential Properties |

|---|---|---|---|

| Linear Functional Polymer | Reaction of isocyanate with a monofunctional alcohol. | Urethane formation | Macromonomer for further polymerization |

| Crosslinked Polyurethane | Reaction with a polyol, followed by radical polymerization of vinyl groups. | Urethane formation; Free-radical polymerization | Thermoset with high mechanical strength and thermal stability |

| Graft Copolymer | Create polyurethane backbone with pendant vinyl groups; graft other vinyl monomers. | Polyaddition; Controlled radical polymerization (e.g., ATRP, RAFT) | Tailored surface properties, compatibilizers for blends |

| Thiol-ene Network | React isocyanate to form a prepolymer; cure with polythiols via UV light. | Urethane formation; Thiol-ene click reaction | Optically clear materials, rapid curing, homogenous networks |

Research in this area will explore the use of controlled radical polymerization techniques to create well-defined graft copolymers and the formulation of advanced composites by incorporating fillers (e.g., silica, carbon nanotubes) that can be covalently bonded into the polymer matrix via either the isocyanate or vinyl chemistry.

Integration of this compound into Advanced Manufacturing Technologies

Advanced manufacturing, particularly additive manufacturing (3D printing), requires materials with highly controllable curing characteristics. This compound is an ideal candidate for formulating resins for technologies like vat photopolymerization (SLA, DLP) and material jetting due to its dual-curing potential.

A promising approach involves a two-step process:

Prepolymer Synthesis: this compound is reacted with a diol or polyol to form a viscous oligomer or prepolymer. This "prepolymer" has pendant vinyl groups from the undecenoyl chain and its viscosity can be tailored by controlling the molecular weight.

Resin Formulation and Curing: The vinyl-functionalized prepolymer is mixed with a photoinitiator and other additives to create a UV-curable resin. During the 3D printing process, light selectively crosslinks the vinyl groups, solidifying the material layer by layer to build the final object.

This strategy offers significant advantages, such as creating "green" resins from a bio-based monomer and achieving a wide range of mechanical properties by tuning the structure of the polyurethane prepolymer.

| Technology | Role of this compound | Potential Advantages |

|---|---|---|

| Vat Photopolymerization (SLA/DLP) | Key component in a dual-curing resin; forms a vinyl-functionalized polyurethane prepolymer. | Tunable mechanical properties (from flexible to rigid); bio-based resin component; low shrinkage. |

| Material Jetting | Component of photocurable inks, where its reaction with polyols can control ink viscosity prior to jetting. | Enables printing of multi-material objects with varying flexibility and hardness. |

| Advanced Coatings | Forms hybrid coatings that can be thermally cured via isocyanate reaction and then UV-cured for a hard, scratch-resistant surface. | Excellent adhesion, high durability, and customizable surface properties. |

Future work will focus on optimizing resin formulations for specific 3D printing applications, studying the kinetics of the dual-curing process to improve printing speed and resolution, and exploring its use in creating functional materials like flexible electronics or biomedical scaffolds.

Exploration of Novel Reactivity Patterns and Mechanistic Insights

A deeper understanding of the reactivity of this compound is crucial for precise material design. The isocyanate group is a powerful electrophile that reacts with a wide range of nucleophiles, while the terminal alkene undergoes classic free-radical and addition reactions. nih.gov The key research area is understanding the "orthogonality" of these reactions—the ability to trigger one reaction selectively without affecting the other functional group.

Mechanistic studies will aim to:

Quantify the kinetics of the isocyanate-alcohol reaction versus the thiol-ene reaction under various catalytic conditions.

Investigate potential side reactions, such as the dimerization or trimerization of the isocyanate group, and how reaction conditions can be tuned to minimize them.

Explore the impact of the long aliphatic chain on the reactivity of the isocyanate group, particularly concerning steric hindrance and solubility effects.

| Functional Group | Isocyanate (-NCO) | Terminal Alkene (-CH=CH₂) |

|---|---|---|

| Reaction Type | Nucleophilic Addition | Radical Addition, "Click" Chemistry |

| Common Reactants | Alcohols, Amines, Water, Thiols | Thiols (Thiol-ene), Free Radicals, Hydrosilanes |

| Typical Catalyst/Initiator | Tertiary amines, organotin compounds | UV photoinitiator, thermal radical initiator |